5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a chemical compound with the molecular formula C13H13F3N4 . It is a unique chemical that is used in early discovery research .
Molecular Structure Analysis
The molecular structure of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine consists of a naphthyridine ring substituted with a piperazine ring and a trifluoromethyl group . The exact mass of the molecule is 282.109222 Da .Physical And Chemical Properties Analysis
5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a solid compound . It has a molecular weight of 282.26 g/mol . The SMILES string representation of the molecule is FC(F)(F)c1ccc2c(nccc2n1)N3CCNCC3 .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis
A study by Mahesh, Perumal, and Pandi (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a potential serotonin 5-HT3 receptor antagonist. This research demonstrates the use of 5-Piperazin-1-yl-naphthyridine compounds in developing receptor antagonists via microwave irradiation and conventional heating methods (Mahesh, Perumal, & Pandi, 2004).
Synthesis and SAR of Piperazin-1-yl-phenyl-arylsulfonamides
Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6). Their work highlights the structural activity relationships and potential of derivatives of 5-Piperazin-1-yl-naphthyridine in developing atypical antipsychotic agents (Park et al., 2010).
Practical Synthesis of Iminochlorothioformates
Chu and Claiborne (1991) described the synthesis of various naphthyridine and quinoline derivatives, including 6-fluoro-7-piperazin-1-yl-naphthyridine. This study underscores the compound's relevance in synthesizing novel derivatives with potential therapeutic applications (Chu & Claiborne, 1991).
Enoxacin Trihydrate Structure
Parvez et al. (2004) examined the structure of enoxacin trihydrate, a compound containing a piperazin-1-yl-naphthyridine structure. Their work provides insights into the molecular arrangement and potential for forming hydrogen bonds, which can be crucial for drug development (Parvez et al., 2004).
Eigenschaften
IUPAC Name |
5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-9-10(19-11)3-4-18-12(9)20-7-5-17-6-8-20/h1-4,17H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBMFJKAPFQBRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467888 |
Source
|
Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |
CAS RN |
890302-17-7 |
Source
|
Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.